

A Researcher's Guide to the Evaluation of Commercial o-Toluic Acid-13C

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Compound of Interest

Compound Name: o-Toluic acid-13C

Cat. No.: B15557218

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For researchers in drug development and metabolic studies, the purity and isotopic enrichment of labeled compounds like **o-Toluic acid-13C** are critical for data integrity. This guide provides a framework for evaluating different commercial sources of **o-Toluic acid-13C**, offering objective comparison points and detailing the necessary experimental protocols for in-house validation.

Commercial Sources Overview

Several commercial vendors supply **o-Toluic acid-13C**, often labeled at the carboxyl position (carboxyl-13C). While a direct comparative study with experimental data is not readily available in published literature, researchers can and should perform their own quality assessment. Below is a summary of information gathered from various suppliers.

Supplier	Product Name	Isotopic Enrichment (Advertised)	CAS Number	Notes
CDN Isotopes	o-Toluic Acid-13C1 (carboxyl-13C)	99 atom % 13C[1][2][3]	70838-82-3[1][2]	Provides a Certificate of Analysis and Safety Data Sheet.[1][2]
MedChemExpress	o-Toluic acid-13C	Not specified	70838-82-3[4]	Marketed as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[4]
LGC Standards	o-Toluic Acid-13C1 (carboxyl-13C)	Not specified	Not specified	Sold as a certified reference material.[5]
Mithridion	o-Toluic Acid-13C1 (carboxyl-13C)	Not specified	Not specified	Available in small quantities (e.g., 10mg).[6]
BLD Pharm	o-Toluic Acid-13C1 (carboxyl-13C)	Not specified	70838-82-3[7]	Provides basic chemical information.[7]

Experimental Evaluation Protocols

To ensure the quality of **o-Toluic acid-13C** for research purposes, a series of analytical tests should be performed. The two primary analytical methods for this evaluation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8] High-Performance Liquid Chromatography (HPLC) is also essential for determining chemical purity.[9][10]

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique to assess the chemical purity of the compound, identifying the presence of any non-labeled impurities such as phthalic acid, phthalide, and benzoic acid.

[10]

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column is typically suitable.
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength of 230 nm is appropriate for detecting o-toluic acid and related aromatic impurities.[10]
- Sample Preparation: Prepare a stock solution of the **o-Toluic acid-13C** in a suitable solvent (e.g., acetonitrile) and dilute to a working concentration.
- Analysis: Inject the sample and analyze the resulting chromatogram. The peak area of o-Toluic acid relative to the total peak area of all components will determine the chemical purity.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the isotopic enrichment by measuring the mass-to-charge ratio of the molecule and its isotopologues.[8]

Experimental Protocol:

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

- Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Sample Preparation: For GC-MS, derivatization may be necessary to increase volatility. For LC-MS, the sample can be directly infused or injected after chromatographic separation.
- Analysis: Acquire the mass spectrum of the molecular ion region. The relative intensities of the peak corresponding to the unlabeled o-Toluic acid (M) and the ^{13}C -labeled o-Toluic acid (M+1) are used to calculate the isotopic enrichment.

Structural Confirmation and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure confirmation and can also be used to determine the position and percentage of isotopic labeling.^{[8][11]}

Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve a sufficient amount of the **o-Toluic acid- ^{13}C** in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- ^1H NMR: Acquire a standard proton NMR spectrum to confirm the overall structure and check for proton-bearing impurities.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C NMR spectrum. For **o-Toluic acid- ^{13}C** labeled at the carboxyl position, the carboxyl carbon signal will be significantly enhanced. The relative integrals of the labeled carbon signal to the other carbon signals (at natural abundance) can be used to estimate the isotopic enrichment. For unlabeled o-toluic acid, the chemical shifts of the carbons have been reported and can be used for comparison.

Data Presentation

The following tables should be used to summarize the experimental findings for a direct comparison of different commercial sources.

Table 1: Chemical Purity by HPLC

Supplier	Lot Number	Purity (%)	Impurities Detected
Supplier A	XXXXX		
Supplier B	YYYYY		
Supplier C	ZZZZZ		

Table 2: Isotopic Enrichment by Mass Spectrometry

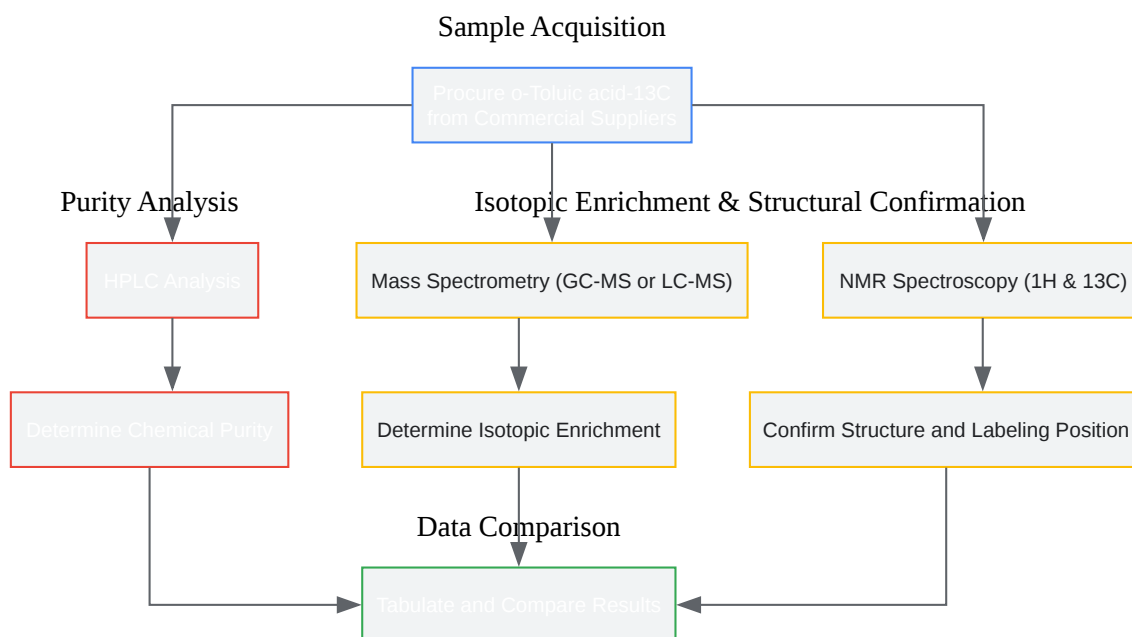
Supplier	Lot Number	Isotopic Enrichment (%)
Supplier A	XXXXX	
Supplier B	YYYYY	
Supplier C	ZZZZZ	

Table 3: ¹³C NMR Analysis

Supplier	Lot Number	Observed Chemical Shifts (ppm)	Confirmation of Labeling Position
Supplier A	XXXXX		
Supplier B	YYYYY		
Supplier C	ZZZZZ		

Visualizations

Experimental Workflow for Evaluation



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Caption: Workflow for the comprehensive evaluation of commercial ***o*-Toluic acid-¹³C**.

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